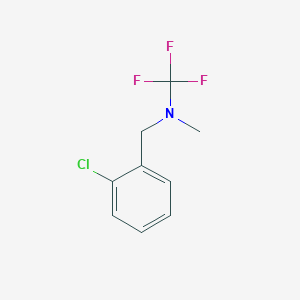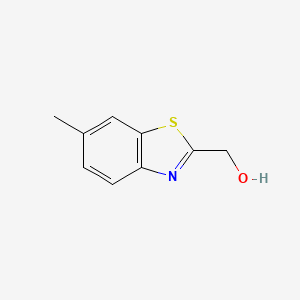
6-Iodohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodohexyl acetate is an organic compound with the molecular formula C8H15IO2 It is an ester formed from hexyl alcohol and acetic acid, with an iodine atom attached to the sixth carbon of the hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodohexyl acetate can be synthesized through the esterification of 6-iodohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 6-iodohexanol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the appropriate temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Iodohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxyhexyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of hexyl acetate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 6-Hydroxyhexyl acetate.
Reduction: Hexyl acetate.
Oxidation: Hexanoic acid.
Scientific Research Applications
6-Iodohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of iodinated derivatives.
Biology: It can be used as a labeling reagent for studying biological processes involving iodine.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-iodohexyl acetate involves its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical syntheses and labeling applications.
Comparison with Similar Compounds
Similar Compounds
Hexyl Acetate: Similar structure but lacks the iodine atom. It is commonly used in the flavor and fragrance industry.
6-Bromohexyl Acetate: Similar structure with a bromine atom instead of iodine. It has similar reactivity but different physical properties due to the difference in halogen atoms.
Uniqueness
6-Iodohexyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in radiopharmaceuticals and labeling studies. The iodine atom also influences the compound’s physical properties, such as boiling point and density, compared to its brominated or non-halogenated counterparts.
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
6-iodohexyl acetate |
InChI |
InChI=1S/C8H15IO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
AVUOKAVWKCTLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


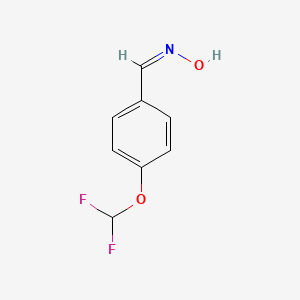
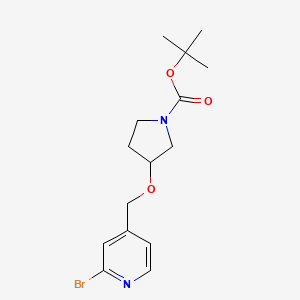

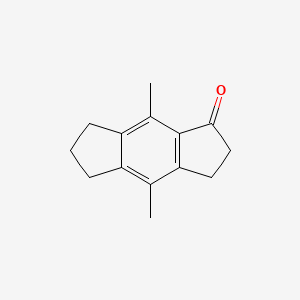
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
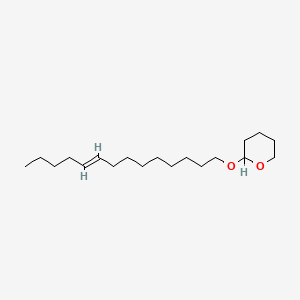
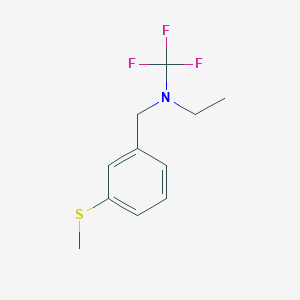
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
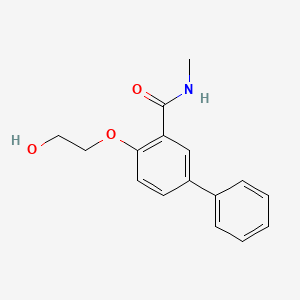
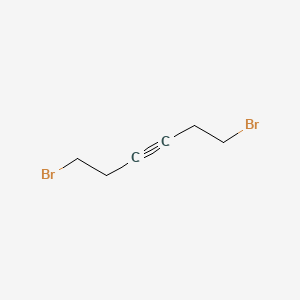
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

